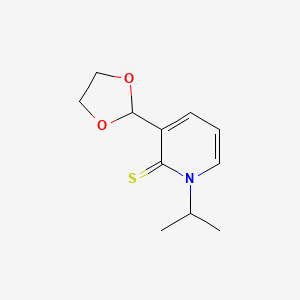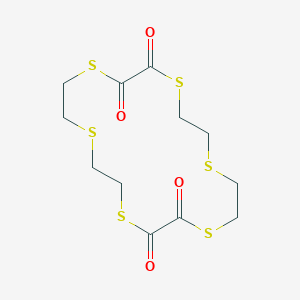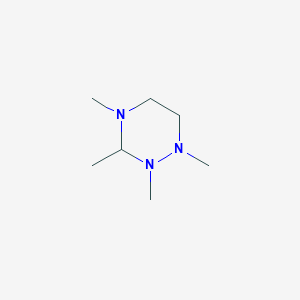
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate is an organic compound that contains both a chlorocarbonyl group and a nitrophenyl group attached to a thiocyanate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate typically involves the reaction of 4-(Chlorocarbonyl)-2-nitrophenol with thiocyanate salts under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
化学反応の分析
Types of Reactions
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Ammonium thiocyanate, acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, elevated temperature.
Major Products Formed
Substitution: Formation of thiocyanate derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonyl derivatives.
科学的研究の応用
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or modification of protein structures. The nitro group can also participate in redox reactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
4-(Chlorocarbonyl)-2-nitrophenol: Lacks the thiocyanate group but shares similar structural features.
2-Nitrophenyl thiocyanate: Lacks the chlorocarbonyl group but contains the nitrophenyl and thiocyanate moieties.
4-Chlorophenyl thiocyanate: Contains the chlorophenyl and thiocyanate groups but lacks the nitro group.
Uniqueness
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate is unique due to the presence of both the chlorocarbonyl and nitrophenyl groups attached to the thiocyanate moiety.
特性
CAS番号 |
65474-97-7 |
|---|---|
分子式 |
C8H3ClN2O3S |
分子量 |
242.64 g/mol |
IUPAC名 |
(4-carbonochloridoyl-2-nitrophenyl) thiocyanate |
InChI |
InChI=1S/C8H3ClN2O3S/c9-8(12)5-1-2-7(15-4-10)6(3-5)11(13)14/h1-3H |
InChIキー |
GVUUBISPXWCMKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


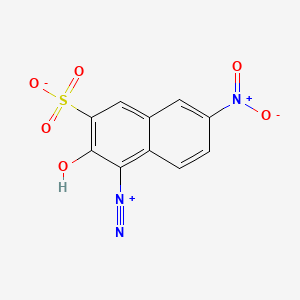
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
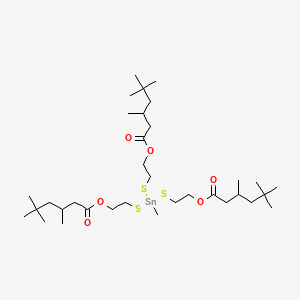
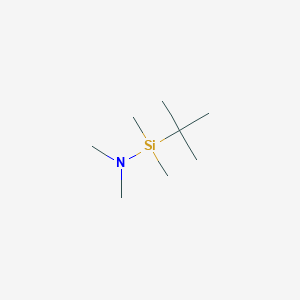

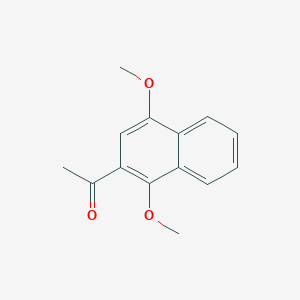
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
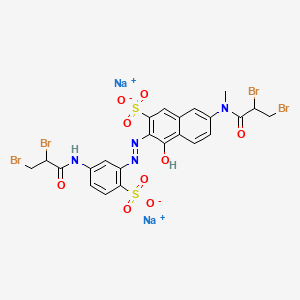

![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
